N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
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Overview
Description
N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide is a synthetic compound known for its potential therapeutic properties. This compound has been studied for its anti-inflammatory and anti-arthritic activities, making it a promising candidate for treating various inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide involves multiple steps. One common method includes the reaction of 2-methoxy-4-aminophenol with 3-(4-methoxyphenyl)prop-2-enoyl chloride to form the intermediate compound. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its anti-inflammatory properties and ability to inhibit specific signaling pathways.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in inflammatory responses. By blocking STAT3 activation, the compound reduces the production of pro-inflammatory cytokines and other inflammatory mediators, thereby alleviating inflammation and related symptoms .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with similar anti-inflammatory properties.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Known for its cytotoxic activity against cancer cells .
Uniqueness
N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide stands out due to its dual anti-inflammatory and anti-arthritic activities. Its ability to inhibit STAT3 activation makes it a unique and promising candidate for treating inflammatory diseases .
Properties
IUPAC Name |
N-[2-methoxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-27-17-9-5-15(6-10-17)7-12-21(25)23-16-8-11-18(20(14-16)28-2)24-22(26)19-4-3-13-29-19/h3-14H,1-2H3,(H,23,25)(H,24,26)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBOBMZCCWXMFG-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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